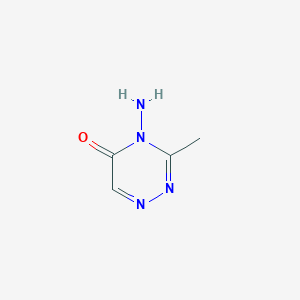

4-Amino-3-methyl-1,2,4-triazin-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

4-amino-3-methyl-1,2,4-triazin-5-one |

InChI |

InChI=1S/C4H6N4O/c1-3-7-6-2-4(9)8(3)5/h2H,5H2,1H3 |

InChI Key |

KWKMVIJEJMXAER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=CC(=O)N1N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Methyl 1,2,4 Triazin 5 4h One and Its Derivatives

Classical Synthetic Routes to the 1,2,4-Triazin-5(4H)-one Core.researchgate.netnih.govrsc.orgacs.orgnih.gov

The foundational approaches to synthesizing the 1,2,4-triazin-5(4H)-one ring system have traditionally relied on condensation and cyclization reactions. These methods are valued for their reliability and the use of readily available starting materials.

Condensation Reactions Involving Thiocarbohydrazide (B147625) and Related Building Blocks.researchgate.netrsc.orgacs.orgnih.gov

A prevalent and classical method for the synthesis of 4-amino-3-thioxo-1,2,4-triazin-5(4H)-one derivatives involves the condensation of thiocarbohydrazide with α-keto acids or their esters. semanticscholar.orgscirp.org For the synthesis of the 3-methyl variant, pyruvic acid is a common starting material. The reaction between thiocarbohydrazide and pyruvic acid leads to the formation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net This reaction is a cornerstone in the synthesis of this heterocyclic system. sapub.org

Thiocarbohydrazide can be synthesized from the reaction of hydrazine (B178648) hydrate (B1144303) with carbon disulfide. sapub.org The subsequent condensation with an α-dicarbonyl compound, such as pyruvic acid, proceeds to form the triazine ring. researchgate.net This approach is versatile, allowing for the synthesis of various 6-substituted derivatives by choosing the appropriate α-keto acid. For instance, the condensation of thiocarbohydrazide with arylpyruvic acids yields 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones. sapub.orgresearchgate.net

The general scheme for this condensation reaction is depicted below:

Step 1: Nucleophilic attack of the terminal nitrogen of thiocarbohydrazide on one of the carbonyl carbons of the α-keto acid.

Step 2: Intramolecular cyclization with the elimination of water molecules to form the 1,2,4-triazine (B1199460) ring.

| α-Keto Acid | Resulting 3-substituent | Resulting 6-substituent | Reference |

|---|---|---|---|

| Pyruvic acid | Mercapto | Methyl | researchgate.net |

| Arylpyruvic acids | Mercapto | Arylmethyl | sapub.orgresearchgate.net |

| 3,3-Dimethyl-2-oxobutyric acid | Mercapto | tert-Butyl | chemicalbook.com |

Cyclization Approaches for the Construction of the 1,2,4-Triazine Ring System.nih.govacs.orgnih.gov

Cyclization strategies are fundamental to the formation of the 1,2,4-triazine ring. These methods often involve the intramolecular cyclization of a linear precursor that already contains the necessary atoms for the heterocyclic ring. A common approach involves the cyclization of thiosemicarbazone derivatives. For example, the thiosemicarbazone of an α-keto acid can undergo cyclization under basic conditions to yield the corresponding 3-thioxo-1,2,4-triazin-5(4H)-one. scirp.org

Another classical cyclization approach involves the reaction of amidrazones with α-dicarbonyl compounds. nih.gov While this method is highly effective for the synthesis of 1,2,4-triazines, the regioselectivity can be a challenge when unsymmetrical α-dicarbonyl compounds are used. nih.gov

More recent developments in cyclization strategies include domino annulation reactions, which allow for the construction of the 1,2,4-triazine ring in a one-pot process from simple starting materials. rsc.org Additionally, a three-step, one-pot procedure involving the ring-opening of aziridines with N-tosylhydrazones, followed by cyclization and oxidation, has been developed for the regioselective synthesis of 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.org

Advanced Synthetic Strategies for Functionalized 4-Amino-1,2,4-triazin-5(4H)-one Derivatives.researchgate.netnih.govrsc.orgscirp.orgchemicalbook.comorganic-chemistry.org

To access a wider range of functionalized derivatives with potentially enhanced biological activities, more advanced synthetic strategies have been developed. These methods offer greater control over regioselectivity and allow for the introduction of diverse substituents.

Regioselective Functionalization and Substituent Introduction.researchgate.netnih.govrsc.orgchemicalbook.comorganic-chemistry.org

The regioselective functionalization of the pre-formed 4-amino-1,2,4-triazin-5(4H)-one core is a key strategy for creating a library of derivatives. The different positions on the triazine ring (N-2, C-3, N-4, C-5, and C-6) exhibit distinct reactivities, allowing for selective modification.

Alkylation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones at the sulfur atom is a common and efficient method to introduce various alkyl and aryl groups at the 3-position. semanticscholar.org This S-alkylation is typically achieved using alkyl halides in the presence of a base. researchgate.net For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides yields the corresponding S-phenacyl derivatives. researchgate.net

The amino group at the 4-position can also be a site for functionalization. For example, condensation with aldehydes and ketones leads to the formation of the corresponding Schiff bases (arylideneamino derivatives). researchgate.netsemanticscholar.org These Schiff bases can serve as intermediates for further synthetic transformations.

| Starting Material | Reagent | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | C-3 (S-alkylation) | S-phenacyl derivatives | researchgate.net |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Acrylonitrile | C-3 (S-alkylation) | 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | researchgate.net |

| 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones | Substituted benzaldehydes | N-4 (Schiff base formation) | 4-(Arylidene)amino derivatives | sapub.orgresearchgate.net |

Multicomponent and Cascade Reactions in 4-Amino-1,2,4-triazin-5(4H)-one Synthesis.nih.govscirp.orgorganic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org While specific MCRs for the direct synthesis of 4-amino-3-methyl-1,2,4-triazin-5(4H)-one are not extensively detailed, the principles of MCRs are applied to the synthesis of related triazine structures. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. rsc.org These reactions are highly efficient for the construction of complex heterocyclic systems. An example of a cascade reaction is the SNAr/cycloaddition reaction of sulfone-substituted 1,2,4-triazines to afford complex fused heterocyclic systems. nih.gov

Discussion on Reaction Conditions and Yield Optimization in 4-Amino-1,2,4-triazin-5(4H)-one Synthesis.researchgate.netnih.govrsc.orgnih.govscirp.org

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 4-amino-1,2,4-triazin-5(4H)-one and its derivatives. Key parameters that influence the outcome of the synthesis include the choice of solvent, catalyst, reaction temperature, and reaction time.

In the classical condensation of thiocarbohydrazide with α-keto acids, the reaction is often carried out in an aqueous or alcoholic medium. scirp.orgsapub.org The use of an acidic catalyst, such as hydrochloric acid, can facilitate the cyclization step. scirp.org For instance, the synthesis of 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one from its hydrazine precursor is achieved by refluxing in absolute ethanol (B145695) containing a few drops of concentrated HCl. scirp.org

For S-alkylation reactions, the choice of base and solvent is important. The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can be performed in methanol (B129727) at room temperature in the presence of N,N-dimethylethylamine. researchgate.net

In more advanced synthetic strategies, such as the Lewis acid-promoted N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines to form 1,2,4-triazines, the reaction is conducted under mild conditions (e.g., THF, 1 equiv ZnCl2, 50 °C, 12–14 h), leading to good yields and high regioselectivity. nih.gov

The yield of the desired product can be significantly influenced by these conditions. For example, in the synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, yields can be affected by the purity of the starting materials and the careful control of the reaction temperature. Optimization of these parameters is a key aspect of developing robust and scalable synthetic routes.

| Reaction Type | Typical Solvents | Catalysts/Reagents | Temperature | Reported Yields | Reference |

|---|---|---|---|---|---|

| Condensation of thiocarbohydrazide with pyruvic acid | Aqueous ethanol | - | Reflux | 63% | researchgate.net |

| S-alkylation with phenacyl halides | Methanol | N,N-Dimethylethylamine | Room Temperature | - | researchgate.net |

| Schiff base formation with aldehydes | Methanol | - | - | 60-85% | researchgate.net |

| Lewis acid-promoted cycloaddition | THF | ZnCl2 | 50 °C | Moderate to good | nih.gov |

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Methyl 1,2,4 Triazin 5 4h One

Reactions at the Amino Group (N4) of the 1,2,4-Triazin-5(4H)-one Scaffold

The primary amino group at the N4 position of the 4-amino-3-methyl-1,2,4-triazin-5(4H)-one scaffold is a key site for derivatization. Its nucleophilic character allows for reactions such as acylation, benzoylation, and the formation of Schiff bases, as well as participation in cyclocondensation reactions to form fused heterocyclic systems.

Acylation, Benzoylation, and Schiff Base Formation

The N4-amino group readily undergoes acylation and benzoylation upon treatment with appropriate acylating or benzoylating agents, such as acid chlorides or anhydrides. For instance, the reaction with acetic anhydride (B1165640) typically yields the corresponding N-acetyl derivative.

Schiff base formation is a characteristic reaction of the primary amino group. Condensation of this compound with various aromatic and heteroaromatic aldehydes in a suitable solvent, often with acid catalysis, leads to the formation of the corresponding N-arylideneamino or N-heteroarylideneamino derivatives. semanticscholar.orgresearchgate.net For a related compound, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, reactions with 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, 2-pyridinecarbaldehyde, and 2,4-dichlorobenzaldehyde (B42875) have been reported to yield the corresponding Schiff bases. researchgate.net These reactions can be carried out under classical heating or using microwave irradiation, often in solvent-free conditions. researchgate.net

Table 1: Examples of Schiff Bases derived from 4-Amino-1,2,4-triazin-5(4H)-one Analogues

| Aldehyde Reactant | Resulting Schiff Base (substituent on azomethine carbon) | Reference |

| 2-Methoxybenzaldehyde | 2-Methoxyphenyl | researchgate.net |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl (B3050149) | researchgate.net |

| 2-Pyridinecarbaldehyde | Pyridin-2-yl | researchgate.net |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl | researchgate.net |

Cyclocondensation Reactions Involving the N4-Amino Group leading to Fused Systems

The N4-amino group, often after conversion to a Schiff base, can participate in cyclocondensation reactions to generate fused heterocyclic systems. These reactions typically involve bifunctional reagents that react with both the amino group (or the imine nitrogen) and an adjacent ring atom or a substituent. For example, the reaction of Schiff bases derived from 4-amino-1,2,4-triazine derivatives with reagents like chloroacetyl chloride or thioglycolic acid can lead to the formation of fused systems such as triazolo[4,3-d] researchgate.netscirp.orgscirp.orgtriazinones or thiazolidinone-triazine hybrids. While specific examples for this compound are not extensively detailed in the reviewed literature, the general reactivity pattern of the 4-amino-1,2,4-triazine scaffold suggests its capability to undergo such transformations.

Modifications at the 3-Position of the 1,2,4-Triazin-5(4H)-one Ring

The 3-position of the 1,2,4-triazin-5(4H)-one ring, bearing a methyl group in the target compound, can be a site for various chemical modifications. Often, the synthesis of this compound starts from a 3-thioxo precursor, which exhibits important tautomeric and alkylation reactivity.

Thioxo-Thiol Tautomerism and S-Alkylation Reactions

The related compound, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, exists in a tautomeric equilibrium between the thione and thiol forms. scirp.orgscirp.org This tautomerism is crucial for its reactivity, particularly in S-alkylation reactions. The thiol form can be readily alkylated at the sulfur atom using various alkylating agents, such as alkyl halides, in the presence of a base. semanticscholar.org This S-alkylation is a common strategy to introduce diverse substituents at the 3-position of the triazine ring. semanticscholar.org The resulting 3-alkylthio derivatives are themselves valuable intermediates for further transformations.

Hydrazinolysis and Formation of Hydrazinyl Derivatives

The 3-thioxo group can be displaced by hydrazine (B178648) hydrate (B1144303) in a reaction known as hydrazinolysis. This reaction typically occurs upon heating the 3-thioxo-1,2,4-triazin-5-one with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or pyridine. tandfonline.com The product of this reaction is the corresponding 3-hydrazinyl-1,2,4-triazin-5-one derivative. These hydrazinyl derivatives are versatile building blocks for the synthesis of various fused and non-fused heterocyclic systems due to the presence of the reactive hydrazino group. For instance, heating 3-R- researchgate.netscirp.orgscirp.orgtriazino[2,3-c]quinazolin-2-ones with an excess of hydrazine hydrate has been shown to yield 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. researchgate.net

Reactivity at the 6-Position of the 1,2,4-Triazin-5(4H)-one Ring

The reactivity at the 6-position of the this compound ring is influenced by the nature of the substituent at this position. In cases where the 6-position is unsubstituted or bears a leaving group, it can be susceptible to nucleophilic attack. However, for the title compound, where a methyl group is present at the 3-position, the reactivity at C6 would depend on the specific reaction conditions and the reagents employed. For instance, oxidation of a 4-amino-3-methylthio-1,2,4-triazin-5-one derivative with bromine in water has been reported to yield a 4-amino-1,2,4-triazine-5,6-dione derivative, indicating that the 6-position can be oxidized to a carbonyl group under certain conditions. semanticscholar.org Further research is required to fully elucidate the scope of reactions at the 6-position of this compound.

Formation of Fused Heterocyclic Systems from the this compound Scaffold

The 4-amino-1,2,4-triazin-5(4H)-one core, of which this compound is a prime example, serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the exocyclic amino group at the N-4 position provides a key nucleophilic site that can react with various bifunctional electrophiles, leading to the construction of new rings fused to the triazine scaffold. This reactivity is crucial for the development of novel polycyclic compounds with potential applications in medicinal and materials chemistry.

The primary mechanism for building these fused systems involves the nucleophilic character of the 4-amino group, which can attack electrophilic centers. A subsequent intramolecular cyclization, often followed by dehydration or elimination of a small molecule, results in the annulation of a new heterocyclic ring onto the [c] or [b] face of the triazine core.

Synthesis ofsemanticscholar.orgnih.govbeilstein-journals.orgTriazolo[4,3-b]semanticscholar.orgnih.govbeilstein-journals.orgtriazine Derivatives

One of the most common applications of 4-amino-1,2,4-triazin-5(4H)-ones in heterocyclic synthesis is the formation of the semanticscholar.orgnih.govbeilstein-journals.orgtriazolo[4,3-b] semanticscholar.orgnih.govbeilstein-journals.orgtriazine ring system. This is typically achieved by reacting the 4-amino group with reagents that can provide a single carbon atom to form the bridge of the new triazole ring.

Research has shown that treating 4-amino-3-thioxo-1,2,4-triazin-5(4H)-one derivatives with reagents like acetic anhydride, carbon disulfide, or cyanogen (B1215507) bromide leads to the corresponding fused triazole systems. semanticscholar.org For instance, the reaction with acetic anhydride introduces an acetyl group onto the amino function, which then cyclizes to form a methyl-substituted triazolotriazine. semanticscholar.org Similarly, carbon disulfide reacts in the presence of a base to yield a triazolotriazine with a thione group, while cyanogen bromide provides an amino-substituted fused triazole. semanticscholar.org These reactions highlight a general pathway that is applicable to the 3-methyl analogue for creating diverse fused triazole structures.

| Starting Material (General Structure) | Reagent | Fused Product System | Reference |

| 4-Amino-3-thioxo-1,2,4-triazin-5(4H)-one | Acetic Anhydride | semanticscholar.orgnih.govbeilstein-journals.orgTriazolo[4,3-b] semanticscholar.orgnih.govbeilstein-journals.orgtriazinone | semanticscholar.org |

| 4-Amino-3-thioxo-1,2,4-triazin-5(4H)-one | Carbon Disulfide / KOH | semanticscholar.orgnih.govbeilstein-journals.orgTriazolo[4,3-b] semanticscholar.orgnih.govbeilstein-journals.orgtriazine-thione | semanticscholar.org |

| 4-Amino-3-thioxo-1,2,4-triazin-5(4H)-one | Cyanogen Bromide | Amino- semanticscholar.orgnih.govbeilstein-journals.orgtriazolo[4,3-b] semanticscholar.orgnih.govbeilstein-journals.orgtriazinone | semanticscholar.org |

Synthesis of Fused Systems via Reaction with α-Halocarbonyls

While the 3-methyl group in this compound is generally unreactive in cyclization reactions, its 3-thioxo analogue demonstrates broader reactivity due to the presence of two nucleophilic centers (the 4-amino group and the 3-thiol group). The reactions of 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones with α-halocarbonyl compounds, such as chloroacetic acid and α-haloketones, are well-documented and lead to the formation of five- or six-membered sulfur-containing fused rings. semanticscholar.org

For example, reaction with chloroacetic acid results in the formation of a thiazolo[2,3-c] semanticscholar.orgnih.govbeilstein-journals.orgtriazine system. The reaction proceeds via initial S-alkylation followed by cyclization of the 4-amino group onto the carbonyl carbon. semanticscholar.org

When α-haloketones (e.g., phenacyl bromides) are used, the reaction with 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones yields semanticscholar.orgnih.govbeilstein-journals.orgtriazino[3,4-b] semanticscholar.orgbeilstein-journals.orgnih.govthiadiazine derivatives. semanticscholar.org This condensation involves the S-alkylation by the α-haloketone, followed by an intramolecular cyclization of the 4-amino group with the ketone carbonyl. These examples showcase the synthetic utility of the 4-amino-1,2,4-triazinone scaffold, particularly when another reactive group is present at the C-3 position.

| Starting Material (Analogue) | Reagent | Fused Product System | Reference |

| 4-Amino-3-thioxo-1,2,4-triazin-5(4H)-one | Chloroacetic Acid | Thiazolo[2,3-c] semanticscholar.orgnih.govbeilstein-journals.orgtriazinone | semanticscholar.org |

| 4-Amino-3-thioxo-1,2,4-triazin-5(4H)-one | α-Haloketones (e.g., Phenacyl Bromide) | semanticscholar.orgnih.govbeilstein-journals.orgTriazino[3,4-b] semanticscholar.orgbeilstein-journals.orgnih.govthiadiazine | semanticscholar.org |

Spectroscopic and Structural Characterization of 4 Amino 3 Methyl 1,2,4 Triazin 5 4h One Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. In the context of 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one derivatives, the FT-IR spectrum provides direct evidence for the presence of key structural motifs. The triazine ring itself exhibits characteristic absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹. e3s-conferences.org

The amino group (-NH₂) is readily identified by a set of distinct stretching vibrations. Typically, two bands are observed in the 3200-3400 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. e3s-conferences.orgd-nb.info For instance, in related 4-amino-5-methyl-4H-1,2,4-triazole-3-thione, these bands are clearly visible. researchgate.net The presence of a carbonyl group (C=O) in the triazinone ring gives rise to a strong absorption band, generally found between 1650 and 1700 cm⁻¹. e3s-conferences.orgresearchgate.net This band is a crucial marker for the "-one" functionality of the molecule.

Table 1: Typical FT-IR Data for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretching | 3200 - 3400 |

| Methyl (-CH₃) | C-H stretching | 2850 - 3000 |

| Carbonyl (C=O) | C=O stretching | 1650 - 1700 |

| Triazine Ring | C=N stretching | 1500 - 1600 |

| Triazine Ring | Ring vibrations | 700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the this compound framework.

In the ¹H NMR spectrum, the protons of the methyl group are expected to produce a singlet in the upfield region, typically around 2.0-2.5 ppm. The chemical shift of the amino (-NH₂) protons can be more variable and may appear as a broad singlet, with its position influenced by solvent and concentration. In related 4-amino-1,2,4-triazoline derivatives, the NH protons of the thioamide group have been noted to be sensitive to substituents. qu.edu.qa

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group will resonate at a characteristic upfield chemical shift. The carbons of the triazine ring will appear in the downfield region, with the carbonyl carbon (C=O) exhibiting the most downfield shift, often above 160 ppm. researchgate.net The other two carbons of the triazine ring will have distinct chemical shifts based on their electronic environment. The precise assignment of these signals can be aided by two-dimensional NMR techniques such as HSQC and HMBC.

Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (-CH₃) | ~2.0 - 2.5 (singlet) | ~15 - 25 |

| Amino (-NH₂) | Variable (broad singlet) | - |

| Triazine C3 | - | ~140 - 150 |

| Triazine C6 | - | ~150 - 160 |

| Carbonyl C5 | - | > 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. The mass spectra of 1,2,4-triazines typically show intense molecular ion peaks, indicating a degree of stability of the parent molecule. e3s-conferences.org Common fragmentation pathways for triazine derivatives involve the cleavage of the ring and the loss of small neutral molecules. For instance, the loss of molecules such as N₂, HCN, and CO can be anticipated. The fragmentation pattern of 5-functionally substituted 1,2,4-triazines is characterized by the presence of molecular ion peaks, with the decay of the molecule being preceded by charge localization at the most electronegative center. e3s-conferences.org The fragmentation of the amino and methyl substituents can also lead to characteristic fragment ions. For example, the loss of the methyl radical (•CH₃) or the amino group (•NH₂) could be observed. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of unknown derivatives. derpharmachemica.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, single-crystal X-ray diffraction studies can reveal the precise geometry of the triazine ring and the conformation of the substituents.

Studies on related compounds, such as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, have shown that the triazine ring can adopt a planar or near-planar conformation. researchgate.net The crystal packing is often dominated by intermolecular hydrogen bonds. In the case of 4-amino-triazinone derivatives, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the ring nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of complex supramolecular architectures, such as sheets or chains. researchgate.netnih.gov For example, in the crystal structure of 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, N—H⋯O and N—H⋯N hydrogen bonds are present, with one derivative containing a rare bifurcated N—H⋯N,N hydrogen bond. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material and for designing new materials with specific properties.

Advanced Spectroscopic Techniques in this compound Research

Beyond the core techniques, a range of advanced spectroscopic methods can provide deeper insights into the properties of this compound derivatives.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of a triazinone derivative will show absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the substituents on the triazine ring and the solvent polarity. For triazine derivatives, a functional group in the 5-position gives a stable signal with an absorption maximum in the range of 242 to 380 nm. e3s-conferences.org These studies are valuable for understanding the electronic structure and for applications in areas such as dye-sensitized solar cells. mdpi.com

Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of this compound derivatives. These studies can determine the oxidation and reduction potentials of the molecule, providing information about its electron-donating or -accepting capabilities. This is particularly relevant for understanding their potential applications in electronic devices and as corrosion inhibitors. researchgate.net

Combined Techniques: The combination of thermogravimetry with Fourier transform infrared spectroscopy (TG-FTIR) allows for the analysis of the gaseous products evolved during the thermal decomposition of a compound. nih.gov This can provide valuable information about the thermal stability and decomposition mechanism of triazinone derivatives.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Methyl 1,2,4 Triazin 5 4h One

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of triazinone compounds. These calculations provide a foundational understanding of the molecule's properties at the atomic level. For instance, studies on the related compound Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) have demonstrated that DFT calculations can accurately predict geometric parameters. When comparing the calculated data for dimeric, hydrogen-bonded structures with experimental X-ray diffraction (XRD) data, a close correlation is observed, indicating that the intermolecularly hydrogen-bonded dimer is a highly stable form. researchgate.net

Quantum chemical computations are also recognized as an effective method for the structural analysis of pesticide compounds containing the triazinone core. researchgate.net Various DFT methods, such as B3LYP, B3P86, and B3PW91, combined with basis sets like 6-311++G(d,p), are employed to compute optimized geometrical structures and harmonic vibrational frequencies, which are then used to assign observed spectral data. nih.gov

| Bond | Calculated (DFT) | Experimental (XRD) |

|---|---|---|

| N1-N2 | 1.395 | 1.400 |

| N2-C3 | 1.298 | 1.291 |

| C3-N4 | 1.385 | 1.380 |

| N4-C5 | 1.402 | 1.408 |

| C5-C6 | 1.478 | 1.482 |

HOMO-LUMO Analysis and Molecular Orbital Theory

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For triazine derivatives, the HOMO-LUMO energy gap is a critical parameter, particularly for applications in organic electronics. koreascience.kr DFT calculations are frequently used to determine these energy levels. Analysis of various triazine derivatives shows that the distribution of HOMO and LUMO orbitals indicates that charge transfer occurs within the molecule upon excitation. nih.gov The calculated HOMO and LUMO energies for a 2,4-diamino-6-methyl-1,3,5-triazin-1-ium derivative revealed a modest energy gap, suggesting the molecule is biologically active. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study |

|---|---|---|---|---|

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium oxalate | -6.89 | -1.25 | 5.64 | nih.gov |

| Substituted 1,3,5-Triazine (C1) | -5.83 | -1.66 | 4.17 | koreascience.kr |

| Substituted 1,3,5-Triazine (C2) | -5.78 | -1.64 | 4.14 | koreascience.kr |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing deep insights into its stability.

In studies of a closely related thione analogue, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, NBO analysis revealed significant stabilization energies arising from the delocalization of non-bonding lone pair electrons into antibonding orbitals. researchgate.net Specifically, the interaction between the lone pair of the sulfur atom (LP(e)S8) and the antibonding orbital of the adjacent N2–C3 bond (σ*N2–C3) was identified as a key stabilizing factor. researchgate.net This type of analysis helps to explain the relative stability of different tautomers and the kinetics of their interconversion. NBO analysis also provides a quantitative picture of charge distribution and characterizes the chemical bonding and reaction behavior of the compound. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis of 4-Amino-1,2,4-triazin-5(4H)-one

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For derivatives of 1,2,4-triazin-5(4H)-one, MD simulations have been particularly valuable in the context of drug design to understand how these molecules interact with biological targets.

In studies where 1,2,4-triazine (B1199460) derivatives were investigated as inhibitors of human D-amino acid oxidase (h-DAAO), MD simulations were used to explore the stability of the ligand-protein complex. nih.govrsc.org These simulations revealed that the triazine structure forms stable hydrogen bonds and hydrophobic interactions with essential amino acid residues in the protein's binding site, such as Gly313, Arg283, Tyr224, and Tyr228. nih.gov Similarly, MD simulations of a 3-amino-1,2,4-triazin-5(2H)-one derivative in complex with Fyn kinase showed that the ligand maintained a stable conformation within the binding site, with an average root-mean-square deviation (RMSD) of about 0.3 Å. researchgate.net These studies are crucial for validating docking poses and understanding the dynamic nature of ligand-receptor interactions.

Hydrogen Bonding Network Analysis in Triazinone Crystal Structures

For 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (Metamitron), the crystal structure reveals the presence of both N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net Notably, this compound features a rare bifurcated N—H⋯N,N hydrogen bond. researchgate.net These interactions link the molecules together, influencing their stacking patterns. In other related structures, such as s-triazine-based ligands, the supramolecular architecture is dominated by N–H···N, C–H···S, and C–H···N contacts, which generate extended chains and layers, resulting in a compact three-dimensional network. mdpi.com Analysis of a 4-amino-3-(pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione crystal structure also showed that molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, generating distinct sheets within the crystal lattice. nih.gov

| Compound Class | Observed Hydrogen Bond Types | Reference Study |

|---|---|---|

| 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one | N—H⋯O, N—H⋯N, bifurcated N—H⋯N,N | researchgate.net |

| s-Triazine-Based Ligands | N–H···N, C–H···S, C–H···N | mdpi.com |

| 4-amino-3-(pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | N—H⋯N, N—H⋯S | nih.gov |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides essential tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic behavior. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose.

For 1,2,4-triazine-based materials, TD-DFT calculations have been used to predict optoelectronic properties and UV-visible absorption spectra. d-nb.info In a study on a related triazinone, absorption spectra were computed in both the gas phase and in ethanol (B145695) solution using TD-B3LYP methods. The calculated results provided a good description of the positions of the band maxima in the observed experimental electronic spectrum, validating the accuracy of the computational approach. nih.gov Furthermore, vibrational spectra (FT-IR and FT-Raman) are often simulated using DFT calculations. The computed harmonic vibrational frequencies are compared with experimental spectra to make complete assignments of the observed vibrational bands, serving as an effective tool in the structural analysis of these compounds. researchgate.netnih.gov

In Silico Docking Studies for Ligand-Target Interaction Prediction and Mechanism Elucidation

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and the mechanism of action. This method is extensively used to screen and design new drug candidates based on the 1,2,4-triazine scaffold.

Derivatives of 1,2,4-triazine have been the subject of numerous docking studies to evaluate their potential as inhibitors for various therapeutic targets. For example, docking studies of 1,2,4-triazine derivatives against human D-amino acid oxidase (h-DAAO) identified key interactions with amino acid residues like Tyr224, Tyr228, and Arg283, which are crucial for binding. nih.govrsc.org Other studies have explored triazine derivatives as potential anticancer agents by docking them into the active sites of targets such as PI3K kinases and casein kinase 2 (CK2). nih.govekb.eg These studies help to elucidate the structure-activity relationships and guide the design of new, more potent inhibitors. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Study |

|---|---|---|---|

| Human D-amino acid oxidase (h-DAAO) | Tyr224, Tyr228, Arg283, Gly313 | Hydrogen bonding, Hydrophobic | nih.govrsc.org |

| Casein kinase 2 (CK2) | Val67, Ile96, Val117 | Hydrophobic | nih.gov |

| Fyn kinase | Met341, Lys299 | Hydrogen bonding | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Amino 3 Methyl 1,2,4 Triazin 5 4h One Analogues

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of 4-amino-1,2,4-triazin-5(4H)-one analogues is modulated through systematic structural modifications of the triazine core. The primary design principle involves exploring the chemical space around the heterocyclic ring by introducing a variety of substituents at different positions. This is achieved through a range of synthetic methodologies. researchgate.net

Key design strategies include:

Substitution at the Amino Group (N-4): The 4-amino group is a key site for modification. Its basicity and hydrogen-bonding capacity can be altered by acylation, aroylation, or by forming Schiff bases through condensation with various aldehydes. researchgate.net These changes can significantly impact how the molecule interacts with its biological target.

Modification at C-3: The methyl group at the C-3 position can be replaced with other alkyl, aryl, or heterocyclic moieties. A common strategy involves starting with a 3-thioxo or 3-mercapto analogue, which serves as a versatile handle for introducing diverse functionalities through alkylation or displacement reactions. researchgate.nettandfonline.com This position is often critical for tuning the molecule's inhibitory or antagonistic potency.

Ring Fusion (Cyclocondensation): Fusing other heterocyclic rings to the triazine core is a powerful strategy for creating rigid, conformationally constrained analogues with novel biological profiles. researchgate.net Reactions of bifunctional reagents with substituents at adjacent positions on the triazine ring can lead to the formation of fused systems like triazino[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazines. researchgate.net

These structural modifications are guided by the goal of optimizing interactions with specific biological targets, such as the active site of an enzyme or the binding pocket of a receptor. The introduction of different functional groups allows for the exploration of hydrogen bonding, hydrophobic, and electrostatic interactions.

SAR of 4-Amino-1,2,4-triazin-5(4H)-one Derivatives as Enzyme Inhibitors (e.g., Fyn Kinase, α-glucosidase)

The 1,2,4-triazin-5(4H)-one scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors. SAR studies have been crucial in identifying the structural features required for effective inhibition of targets like Fyn kinase and α-glucosidase.

Fyn Kinase Inhibition: Fyn, a non-receptor tyrosine kinase, is a therapeutic target in oncology and neurodegenerative diseases. nih.gov A virtual screening effort identified 3-(benzo[d] nih.govresearchgate.netdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6) as a micromolar inhibitor of Fyn. nih.govnih.gov Subsequent SAR studies focused on optimizing this hit compound. The investigation confirmed that the 3-amino-1,2,4-triazin-5(2H)-one core is a valid scaffold for Fyn inhibition. A key finding was that modifications to the substituent at the 3-amino position could significantly enhance potency. Replacing the benzodioxole group with other moieties led to the identification of a new derivative that was approximately six times more active than the original hit compound. nih.gov

| Compound | R Group (at 3-amino position) | Fyn Kinase IC50 (µM) |

| VS6 | benzo[d] nih.govresearchgate.netdioxol-5-yl | 4.8 |

| Compound 3 | (structure not specified) | 0.76 |

This table illustrates the potency improvement achieved through structural modification based on the hit compound VS6.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Several series of 1,2,4-triazine (B1199460) derivatives have shown potent inhibitory activity against this enzyme. mdpi.com

One study explored 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety. The results indicated that the majority of the synthesized compounds displayed potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose. nih.gov The most potent compound in this series, 7k , exhibited an IC50 value of 4.27±0.07 μM. Kinetic studies revealed it to be a non-competitive inhibitor. nih.gov Another study focused on 3-aceto(benzo)hydrazide-1,2,4-triazine analogues. The most active compound, N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide, was found to be approximately 60 times more potent than acarbose. researchgate.net

SAR analysis of a series of benzimidazole-thioquinoline derivatives revealed specific trends:

An electron-withdrawing group like a 4-bromobenzyl substituent on the sulfur atom at the 3-position resulted in the most potent compound in the series (IC50 = 28.0 µM). nih.gov

Positional isomerism was important, as an ortho-bromine substitution was less effective than the para-substituted analogue. nih.gov

Electron-donating groups, such as a methyl group, slightly reduced activity compared to an unsubstituted analogue. nih.gov

Aliphatic substitutions were generally less favorable than aromatic substitutions at this position. nih.gov

These findings highlight that modifications at the C-3 position of the triazine ring are critical for achieving potent α-glucosidase inhibition, with both electronic and steric factors playing a significant role. nih.gov

SAR in the Context of Receptor Antagonism (e.g., GPR84)

The 1,2,4-triazine core has also been successfully employed to develop receptor antagonists, notably for the G-protein-coupled receptor 84 (GPR84), a target for inflammatory and fibrotic diseases. nih.govnih.gov An extensive SAR campaign was conducted starting from the hit compound 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole. nih.govacs.org

The SAR investigation systematically explored the three main components of the molecule: the indole (B1671886) ring, the triazine core, and the substituents at the C-5 and C-6 positions. nih.gov

Indole Ring: Modifications to the indole ring were explored, but the initial 3-methyl-indole group was found to be generally optimal for high potency.

C-5 and C-6 Substituents: This was the most critical area for SAR. The initial compound had identical 4-methoxyphenyl (B3050149) groups at both positions. To better understand the binding pocket, a series of unsymmetrical analogues with different aryl groups at C-5 and C-6 were synthesized. nih.govacs.org This allowed for the detailed mapping of the structural requirements for each pocket. The studies revealed that varying the substituents on these aryl rings (e.g., changing the position or nature of the methoxy (B1213986) group, or replacing it with other functional groups) had a profound impact on antagonist potency. nih.gov

This systematic approach led to the identification of lead compound 42 , a potent and selective GPR84 antagonist with a favorable pharmacokinetic profile suitable for further development. nih.govnih.gov

| Compound | C-5 Substituent | C-6 Substituent | pIC50 (GPR84 Antagonism) |

| 1 | 4-methoxyphenyl | 4-methoxyphenyl | 7.63 |

| 26 | 4-methoxyphenyl | 2-methoxyphenyl | 7.42 |

| 30 | 4-methoxyphenyl | 3-fluorophenyl | 7.92 |

| 42 | 4-methoxyphenyl | 2-fluoro-4-methoxyphenyl | 8.35 |

This interactive table shows a selection of GPR84 antagonists and how changes in the C-5 and C-6 substituents affect their potency (pIC50). Data is illustrative of the findings in the cited research. nih.gov

Similar design principles have been applied to develop 1,2,4-triazine derivatives as antagonists for other receptors, such as the adenosine (B11128) A2A receptor, where the 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) scaffold was the starting point for optimization. nih.govacs.org

Correlation of Electronic and Steric Parameters with Biological Efficacy

The biological efficacy of 4-amino-1,2,4-triazin-5(4H)-one analogues is strongly dependent on the interplay of electronic and steric parameters of their substituents.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electron density of the triazine ring and the acidity/basicity of key functional groups, thereby affecting hydrogen bonding and other electrostatic interactions with the target protein. For example, in the development of α-glucosidase inhibitors, the introduction of an electron-withdrawing bromo group at the para position of a benzyl (B1604629) substituent led to the highest potency, suggesting a favorable electronic interaction within the enzyme's active site. nih.gov Conversely, electron-donating groups slightly decreased activity. nih.gov

Steric Effects: The size, shape, and conformation of substituents (steric parameters) are critical for ensuring a proper fit within the binding site of a receptor or enzyme. The SAR of GPR84 antagonists clearly demonstrates this, where the specific placement of substituents on the C-5 and C-6 aryl rings was crucial for activity. nih.gov The difference in activity between ortho-, meta-, and para-substituted analogues highlights the precise steric constraints of the binding pocket. Similarly, the observation that aromatic substituents are preferred over aliphatic ones for a series of α-glucosidase inhibitors points to a specific hydrophobic or π-stacking interaction that cannot be fulfilled by a flexible aliphatic chain. nih.gov

The isomeric position of substituents on the triazine core itself also has a profound impact. A study comparing 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (metamitron) and its isomer 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one found significant differences in their crystal packing and hydrogen-bonding patterns, which can translate to different interactions with a biological target. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in 4-Amino-1,2,4-triazin-5(4H)-one Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that govern efficacy. researchgate.net

In the context of 1,2,4-triazine research, 3D-QSAR studies have been successfully applied. One notable study focused on a series of 37 inhibitors of human D-amino acid oxidase (h-DAAO) based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.govrsc.org Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers developed robust and predictive models. nih.gov

CoMFA evaluates the steric and electrostatic fields of the molecules.

CoMSIA assesses five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

The resulting 3D-QSAR models had strong statistical validity (CoMFA q² = 0.613, r² = 0.966; CoMSIA q² = 0.669, r² = 0.985), indicating good internal consistency and predictive power. nih.govrsc.org The models generated contour maps that visually represent the regions around the molecular scaffold where specific properties are favorable or unfavorable for biological activity. For instance, the maps might indicate that a bulky, electropositive substituent is required in one region, while a smaller, electronegative group is preferred in another. These insights provide a rational basis for designing new derivatives with potentially higher inhibitory activity. nih.govrsc.org

QSAR studies transform qualitative SAR observations into quantitative, predictive models, thereby accelerating the optimization cycle and guiding the synthesis of more potent and targeted therapeutic agents based on the 4-amino-1,2,4-triazin-5(4H)-one scaffold.

Exploration of Biological Activities and Molecular Mechanisms Excluding Clinical Data

Antimicrobial and Antifungal Activity of 4-Amino-1,2,4-triazin-5(4H)-one Derivatives

Derivatives of 4-amino-1,2,4-triazin-5(4H)-one have demonstrated a promising range of antimicrobial and antifungal activities. These compounds are of interest as potential scaffolds for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance. biointerfaceresearch.comresearchgate.netscholarsresearchlibrary.com

In Vitro Efficacy and Spectrum of Activity

Numerous studies have reported the in vitro efficacy of various 4-amino-1,2,4-triazin-5(4H)-one derivatives against a spectrum of pathogenic bacteria and fungi. For instance, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of the 1,2,4-triazine ring is suggested to be crucial for this enhanced antibacterial action. biointerfaceresearch.com

Similarly, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related triazole structure, have exhibited promising activity against bacteria and yeast-like fungi. researchgate.net Furthermore, fluorine-substituted 4-thiazolidinones bearing a 1,2,4-triazinone moiety have been synthesized and evaluated for their antifungal activity. scirp.org The introduction of a fluorine atom into heterocyclic systems is often associated with enhanced biological properties. scirp.org

Interactive Data Table: In Vitro Antimicrobial Activity of Selected 1,2,4-Triazine Derivatives

| Compound/Derivative | Test Organism | Activity | Reference |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant antibacterial activity | biointerfaceresearch.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Bacteria and yeast-like fungi | Promising antimicrobial activities | researchgate.net |

| Fluorine-substituted 4-thiazolidinone bearing 1,2,4-triazinone | Fungi | Antifungal activity evaluated | scirp.org |

| 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Noticeable bactericidal potencies | nih.gov |

Postulated Molecular Targets and Mechanistic Hypotheses

While the precise molecular targets are still under investigation for many derivatives, it is hypothesized that the biological activity of these compounds may stem from their ability to chelate with essential metal ions required for microbial enzymatic activity. researchgate.net The planar structure of the triazine ring and the presence of various functional groups could facilitate interactions with biological macromolecules, such as enzymes and nucleic acids, thereby disrupting essential cellular processes in microorganisms.

Antiviral Properties and Cellular Mechanisms

Certain derivatives of the broader 1,2,4-triazine class have shown potential as antiviral agents. researchgate.net One notable example is Triazavirin (TZV), an azolo-1,2,4-triazine derivative, which has demonstrated efficacy against influenza A and B viruses. nih.gov TZV acts as an inhibitor of viral replication. nih.gov Studies have shown that TZV can suppress influenza virus replication in cell cultures. nih.gov The antiviral activity of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones has also been reported against the vaccinia virus. researchgate.net

Anti-inflammatory Potential and Associated Pathways

Derivatives of 1,2,4-triazine have been investigated for their anti-inflammatory properties. nih.gov Some of these compounds have shown the ability to inhibit key inflammatory mediators. For example, certain 1,2,4-triazine derivatives have demonstrated the potential to suppress the AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. unibs.it This involves the inhibition of downstream signaling pathways, including NADPH oxidase and the inflammatory mediators p38 and NF-κβ. unibs.it Furthermore, these compounds were found to inhibit the induction of cyclooxygenase-2 (COX-2) and its product prostaglandin E2 (PGE2). unibs.it The anti-inflammatory effects of some triazole thione derivatives are also linked to their antioxidant properties. nih.gov

Anticancer Activity and Cellular Interaction Mechanisms (e.g., Cytotoxicity against Cancer Cell Lines)

A significant body of research has focused on the anticancer potential of 1,2,4-triazine derivatives, revealing their cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net These compounds have been shown to inhibit the growth of human cancer cells by triggering apoptosis. researchgate.net

For instance, a novel 1,2,4-triazine sulfonamide derivative, MM131, exhibited significant dose-dependent cytotoxicity against DLD-1 and HT-29 colon cancer cell lines. nih.gov Similarly, 4-amino-1,2,4-triazole Schiff base derivatives have been shown to significantly suppress the proliferation of A549 lung adenocarcinoma and Bel7402 human hepatoma cell lines in a dose-dependent manner. nih.gov Other studies have reported the cytotoxic activities of 1,2,4-triazin-6-one derivatives on human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cells. researchgate.net Pyrazolo[4,3-e] researchgate.netresearchgate.netzsmu.edu.uatriazine derivatives have also demonstrated significant broad cytotoxic activity against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cancer cell lines. osti.gov

Interactive Data Table: Cytotoxicity of Selected 1,2,4-Triazine Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cytotoxic Effect | Reference |

| MM131 (1,2,4-triazine sulfonamide derivative) | DLD-1, HT-29 (Colon) | Significant dose-dependent cytotoxicity | nih.gov |

| 4-amino-1,2,4-triazole Schiff base derivative | A549 (Lung), Bel7402 (Liver) | Significant suppression of proliferation | nih.gov |

| 1,2,4-triazin-6-one derivatives | HCT-116 (Colon), HepG-2 (Liver) | Cytotoxic effects observed | researchgate.net |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast), HeLa (Cervical), A498 (Kidney) | Better anticancer activity than imatinib | rsc.org |

| Pyrazolo[4,3-e] researchgate.netresearchgate.netzsmu.edu.uatriazine derivatives | PC-3 (Prostate), MCF-7 (Breast), H460 (Lung), Colo205 (Colorectal) | Significant broad cytotoxic activity | osti.gov |

Antioxidant Activity and Oxidative Stress Modulation

Several studies have highlighted the antioxidant potential of 4-amino-1,2,4-triazin-5(4H)-one derivatives. These compounds can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress implicated in various diseases. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. zsmu.edu.uaresearchgate.net

For example, hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one have been identified as potent antioxidants, with some compounds showing activity twice that of ascorbic acid. researchgate.net Similarly, certain 4-amino-5-((aryl substituted)-4H-1,2,4-triazol-3-yl)thio-linked hydroxamic acid derivatives have demonstrated potent antioxidant properties, even surpassing ascorbic acid in some assays. nih.gov The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Herbicidal and Agrochemical Applications of Related 1,2,4-Triazinones

The 1,2,4-triazinone heterocyclic ring system is a core structural feature in a number of commercially significant herbicides used in agriculture to control a variety of weeds. prezi.comresearchgate.net These compounds are effective tools in crop protection, primarily by interfering with essential biochemical pathways necessary for plant growth. jindunchemistry.com Prominent examples of 1,2,4-triazinone herbicides include metribuzin and metamitron, which are utilized worldwide for weed control in crops such as soybeans, sugarcane, potatoes, and wheat. researchgate.netresearchgate.net The versatility of the triazinone core allows for chemical modifications that can tailor the bioactivity against specific plant pests and pathogens. jindunchemistry.com Their primary application is in the pre-emergent or post-emergent control of broadleaf and grassy weeds, contributing to enhanced crop yields. translatingscience.comacs.org

Mode of Action: Photosystem II Inhibition

The herbicidal activity of 1,2,4-triazinone derivatives is predominantly based on their ability to inhibit photosynthesis. umn.edu Specifically, they function as inhibitors of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. lsuagcenter.comucanr.edu

The mechanism involves the herbicide molecule binding to a specific site on the D1 protein within the PSII complex. ucanr.eduresearchgate.net This binding site, known as the QB-binding niche, is normally occupied by the electron acceptor plastoquinone. lsuagcenter.comresearchgate.net By competitively binding to this site, the triazinone herbicide blocks the electron transport chain, specifically interrupting the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). lsuagcenter.comresearchgate.net

This blockage of electron transport halts the fixation of CO2 and prevents the production of ATP and NADPH, which are essential energy carriers for plant growth. researchgate.net While this inhibition of energy production contributes to the herbicidal effect, the primary cause of rapid plant death is the subsequent formation of highly reactive oxygen species (ROS). ucanr.eduresearchgate.net The disruption of the electron flow leads to an accumulation of energy that promotes the generation of triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and the destruction of cell membranes, leading to cellular leakage and rapid tissue necrosis. translatingscience.comucanr.edu Injury symptoms in susceptible plants typically manifest as yellowing (chlorosis) and death of leaf tissue, which starts at the leaf margins and progresses inward. umn.edu

Table 1: Mechanism of Photosystem II Inhibition by 1,2,4-Triazinone Herbicides

| Feature | Description |

|---|---|

| Target Site | D1 protein of the Photosystem II (PSII) complex in chloroplast thylakoid membranes. ucanr.eduresearchgate.net |

| Binding Location | Q |

| Primary Effect | Blocks electron transport from Q |

| Biochemical Consequence | Halts CO |

| Phytotoxic Effect | Production of reactive oxygen species (ROS) leading to lipid peroxidation and membrane damage. ucanr.edu |

| Visual Symptoms | Interveinal chlorosis and necrosis, beginning at the leaf margins of older leaves. umn.edu |

Environmental Fate and Adsorption Phenomena (e.g., Lignin Interactions)

The environmental behavior of 1,2,4-triazinone herbicides is a critical factor influencing their efficacy and potential for off-site movement. Their persistence in soil can range from short to moderate, depending on factors such as soil type, pH, and climatic conditions. researchgate.net For instance, the dissipation half-life of metribuzin in water has been measured to be as short as 5 days. nih.govresearchgate.net However, triazine herbicides can be persistent in soil and aquatic environments, with only a fraction of the applied amount being absorbed by the target plants. nih.govnih.gov

Adsorption to soil components, particularly soil organic matter, plays a significant role in the bioavailability and mobility of these herbicides. dntb.gov.ua Lignin, a major component of soil organic matter, has been identified as a key adsorbent for 1,2,4-triazinone pesticides. researchgate.net Research has shown that metamitron and metribuzin are adsorbed on lignin. researchgate.net Studies measuring the concentration of free pesticide in a slurry of rot-wood lignin and an aqueous buffer indicated significant and, to some extent, irreversible adsorption. researchgate.net This process can decrease the bioavailability of the herbicide for weed control and its mobility in the soil profile. researchgate.net

A study on the adsorption of metamitron and metribuzin on lignin revealed that a substantial portion of the applied herbicides becomes irreversibly bound and cannot be leached within a 24-hour period. researchgate.net This strong interaction is a key aspect of their environmental fate. Similarly, biochar derived from organic materials like rice straw has also been shown to be an effective sorbent for triazine herbicides, increasing their degradation in soil. mdpi.com The adsorption process is influenced by the properties of the adsorbent and the chemical structure of the herbicide. researchgate.netmdpi.com

Table 2: Adsorption of 1,2,4-Triazinone Herbicides on Lignin

| Compound | Percentage of Irreversible Adsorption (24h) | Reference |

|---|---|---|

| Metamitron | 53% | researchgate.net |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one |

| Metamitron |

| Metribuzin |

| ATP (Adenosine triphosphate) |

Future Directions and Emerging Research Avenues for 4 Amino 3 Methyl 1,2,4 Triazin 5 4h One

Development of Novel Synthetic Methodologies and Process Intensification

The industrial synthesis of 4-amino-3-methyl-1,2,4-triazin-5(4H)-one has traditionally relied on multi-step processes, often starting from materials like methyl benzoylformate and acetylhydrazine, followed by reactions with hydrazine (B178648) hydrate (B1144303) and a final cyclodehydration step. google.comgoogle.com However, these conventional routes can be hampered by issues such as modest yields (often below 90%), the use of costly reagents like phase-transfer catalysts, and the generation of significant waste. google.comgoogle.com

Future research is focused on overcoming these limitations through novel synthetic strategies and process intensification. Process intensification involves developing innovative equipment and techniques to create substantially smaller, cleaner, and more energy-efficient processes. researchgate.net For the synthesis of this compound, this could involve:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, improve heat and mass transfer, enhance safety, and facilitate easier scale-up. unito.it

Enabling Technologies: The use of alternative energy sources such as microwave irradiation and ultrasonication can dramatically accelerate reaction rates, improve yields, and promote greener synthesis by reducing energy consumption. researchgate.netunito.it For instance, microwave-assisted synthesis has been effectively used for preparing various triazine derivatives, significantly shortening reaction times. ijpras.com

Novel Catalytic Systems: Exploration of more efficient and recyclable catalysts can reduce costs and environmental impact. This includes developing alternatives to expensive phase-transfer catalysts or optimizing the use of existing ones. google.com

Solvent-Free Conditions: Developing synthetic routes that operate under solvent-free conditions, as demonstrated for the functionalization of other 1,2,4-triazines, represents a significant step towards a more environmentally benign process. chimicatechnoacta.ru

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Multi-step process involving cyclodehydration. | Established and well-documented. | google.comdcu.ie |

| Phase-Transfer Catalysis | Improves reaction times and yields in the cyclodehydration step. | Higher efficiency. | google.com |

| Continuous Flow Synthesis | Reactions are run in a continuously flowing stream. | Improved safety, control, and scalability; faster reactions. | unito.it |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid heating, reduced reaction times, often higher yields. | researchgate.netijpras.com |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Reduced waste, lower cost, simplified purification. | chimicatechnoacta.ru |

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action is critical for optimizing existing properties and discovering new applications for this compound and its derivatives.

At the molecular level, detailed structural studies have already provided insights. Crystallographic analyses have determined precise bond lengths and hydrogen-bonding patterns, revealing, for example, a rare bifurcated N—H⋯N,N hydrogen bond in the crystal structure of 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. researchgate.netnih.gov Electrochemical studies have elucidated its reduction mechanism, showing that it occurs in two distinct two-electron steps involving the protonated forms of the 1,6- and 2,3-azomethine bonds. researchgate.net

Future research avenues will require moving beyond these fundamental characteristics to explore dynamic interactions with biological macromolecules. Advanced mechanistic investigations will likely focus on:

Target Identification and Validation: Identifying the specific protein targets with which new triazinone analogues interact. This involves techniques like affinity chromatography, proteomics, and genetic screening.

Enzyme Kinetics and Inhibition: For derivatives designed as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and binding affinity (Ki).

Cellular Pathway Analysis: Utilizing transcriptomics and metabolomics to understand how these compounds affect cellular pathways, gene expression, and metabolic networks.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to solve the structures of triazinone derivatives in complex with their biological targets, providing a precise map of the binding interactions that can guide further optimization.

Computational Design and Rational Optimization of 4-Amino-1,2,4-triazin-5(4H)-one Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of new chemical entities. For the 1,2,4-triazinone scaffold, these methods can accelerate the discovery process, reduce costs, and provide deep insights into structure-activity relationships (SAR).

Future research will heavily rely on a suite of computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been successfully used to study how other triazine derivatives bind to targets like dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) and human D-amino acid oxidase (h-DAAO). rsc.orgresearchgate.net For 4-amino-1,2,4-triazin-5(4H)-one derivatives, docking could be used to screen virtual libraries of compounds against new potential targets.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), build a statistical correlation between the 3D properties of molecules and their biological activity. Such models have been developed for other 1,2,4-triazine (B1199460) derivatives, revealing how steric and electrostatic fields influence inhibitory potency. rsc.org These models can then be used to predict the activity of newly designed analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. rsc.org Studies on related triazines have identified essential amino acid residues (e.g., Gly313, Arg283, Tyr224) that are critical for stable binding. rsc.org

By integrating these computational approaches, researchers can rationally design modifications to the 4-amino-1,2,4-triazin-5(4H)-one core to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

Exploration of New Biological Targets and Applications for the Triazinone Scaffold

The 1,2,4-triazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of biological activities. While this compound is known as a herbicide, its core structure holds potential for development in completely different therapeutic areas. nih.govrsc.org

Emerging research is actively exploring new applications for this versatile scaffold:

Anticancer Activity: Derivatives of 1,2,4-triazin-5(4H)-one have demonstrated significant anticancer potential. For example, certain compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines by modulating the expression of key proteins like caspases and Bax/Bcl-2. researchgate.net

Enzyme Inhibition: The triazinone ring is a key feature in inhibitors of various enzymes. Derivatives have been designed as potent inhibitors of human D-amino acid oxidase (h-DAAO), a target for treating schizophrenia. rsc.orgjohnshopkins.edu Others have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com

Antimicrobial and Antiviral Activity: The broader triazine class has shown promise in combating infectious diseases. nih.govrsc.org Research has pointed towards potential anti-HIV and general antimicrobial applications for 1,2,4-triazinone derivatives. scispace.com

Receptor Antagonism: Related scaffolds like pyrrolotriazinones have been identified as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, suggesting potential applications in treating stress-related disorders. nih.gov

| Biological Target/Application | Scaffold Type | Therapeutic Potential | Reference |

|---|---|---|---|

| Anticancer | 1,2,4-Triazin-5(4H)-one | Oncology | researchgate.net |

| Human D-amino acid oxidase (h-DAAO) | 1,2,4-Triazin-5(2H)-one | Schizophrenia | rsc.orgjohnshopkins.edu |

| AChE and BACE1 | 1,3,5-Triazine | Alzheimer's Disease | mdpi.com |

| Antifungal (CYP51 inhibition) | Pyrrolotriazinone | Infectious Diseases | nih.gov |

| CRF1 Receptor Antagonist | Pyrrolotriazinone | Stress-related Disorders | nih.gov |

| Anti-HIV | 1,2,4-Triazin-5(4H)-one | Infectious Diseases | scispace.com |

Integration with Chemoinformatics and Artificial Intelligence in the Design of 4-Amino-1,2,4-triazin-5(4H)-one Analogues

The intersection of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery. These technologies can analyze vast datasets, recognize complex patterns, and generate novel molecular ideas far exceeding human capacity. For the 4-amino-1,2,4-triazin-5(4H)-one scaffold, AI offers a powerful path toward designing next-generation analogues.

Future directions in this domain include:

Generative AI Models: Deep learning architectures, including generative adversarial networks (GANs) and reinforcement learning (RL), can design novel molecules from scratch that are optimized for a predefined set of properties (e.g., high target affinity, low toxicity, synthetic accessibility). nih.gov Platforms like Chemistry42 already integrate these AI techniques for de novo small molecule design. nih.gov

AI-Guided Lead Optimization: AI can be used to guide the optimization of existing lead compounds. For example, deep learning software like Deepfrag can suggest modifications to a parent molecule to improve its binding to a protein target. nih.gov This approach has already been successfully applied to optimize other triazinone inhibitors. nih.gov

Predictive Modeling: Machine learning models can be trained to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, early in the design phase. This allows researchers to prioritize compounds with a higher probability of success in later preclinical and clinical stages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis of triazinone derivatives typically involves cyclocondensation reactions. For example, intermediates like hydrazinyl-triazinones can react with electrophilic reagents (e.g., benzyl halides or aryl aldehydes) under reflux in ethanol or DMF to form substituted triazinones . Optimization of intermediates, such as adjusting stoichiometry or using catalysts like p-toluenesulfonic acid, can improve yields. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound in synthetic workflows?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment .

- X-ray crystallography (via ORTEP-3 software) to resolve crystal structures and validate tautomeric forms .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., soil or biological samples)?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges and pH adjustment to enhance recovery. Calibration curves in the range of 0.1–10 ppm ensure sensitivity, with a detection limit of ~0.05 ppm .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the herbicidal activity of this compound derivatives?

- Methodological Answer : Perform QSAR (Quantitative Structure-Activity Relationship) studies using DFT calculations (e.g., Gaussian09) to model electron-withdrawing groups (e.g., -Cl, -NO₂) at position 6, which enhance herbicidal activity by increasing electrophilicity. Compare bioassay data (e.g., inhibition of photosynthetic electron transport in Arabidopsis) with computational models to validate trends .

Q. What strategies are effective in resolving contradictory data on the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 30 days. Monitor degradation via HPLC-UV and identify products using HRMS. For conflicting results, employ kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways. Adjust experimental conditions (e.g., ionic strength) to isolate pH-specific effects .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound during combustion?

- Methodological Answer : Use TGA-FTIR (thermogravimetric analysis coupled with infrared spectroscopy) to track mass loss and gaseous products (e.g., NH₃, CO₂) at 10°C/min up to 800°C. Complement with pyrolysis-GC/MS to identify intermediates like methyl isocyanate. Computational modeling (ReaxFF MD simulations) can predict bond cleavage sequences .

Q. How can researchers mitigate conflicting results in the photodegradation kinetics of this compound under UV irradiation?